1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Anticancer Cytotoxicity Triazole derivatives

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one (CAS 1795458-16-0) is a synthetic small molecule (C₁₆H₂₀N₄OS, MW 316.42 g/mol) that integrates a 1,2,3-triazole ring as a non-classical amide bond bioisostere, a pyrrolidine ring, and a 4-(methylthio)phenyl moiety tethered via a propan-1-one linker. The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry for its metabolic stability, dipole character (~5 Debye), and capacity to participate in hydrogen bonding and π-stacking interactions, which can enhance target binding affinity and selectivity.

Molecular Formula C16H20N4OS
Molecular Weight 316.42
CAS No. 1795458-16-0
Cat. No. B2372357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
CAS1795458-16-0
Molecular FormulaC16H20N4OS
Molecular Weight316.42
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C16H20N4OS/c1-22-15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(12-19)20-11-9-17-18-20/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3
InChIKeyVLQYCMZUUVZFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one (CAS 1795458-16-0): Procurement-Relevant Chemical Class & Baseline Profile


1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one (CAS 1795458-16-0) is a synthetic small molecule (C₁₆H₂₀N₄OS, MW 316.42 g/mol) that integrates a 1,2,3-triazole ring as a non-classical amide bond bioisostere, a pyrrolidine ring, and a 4-(methylthio)phenyl moiety tethered via a propan-1-one linker . The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry for its metabolic stability, dipole character (~5 Debye), and capacity to participate in hydrogen bonding and π-stacking interactions, which can enhance target binding affinity and selectivity [1]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human experimental use, representing a versatile building block or screening candidate within triazole-pyrrolidine focused libraries . However, publicly available primary bioactivity data for this precise chemotype remain absent from peer-reviewed journals and authoritative public databases, making procurement decisions heavily reliant on class-level analogies and physicochemical property expectations.

Why Generic Substitution Fails for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one: The 4-(Methylthio)phenyl Differentiator


Within the triazole-pyrrolidine-propan-1-one chemotype, subtle modifications to the phenyl ring substituent, the regiochemistry of the triazole attachment (1,4- vs. 1,5-disubstituted), or the pyrrolidine ring substitution pattern can dramatically alter biological target engagement, physicochemical properties, and metabolic stability. For example, replacing the 4-(methylthio) substituent with a 4-propoxy, 3-chloro-4-fluoro, or unsubstituted phenyl group modulates lipophilicity (LogP), electron density, and steric bulk, which in turn dictate binding pocket complementarity, off-target liability, and pharmacokinetic (PK) profiles . The 4-(methylthio) group specifically introduces a divalent sulfur atom capable of unique intermolecular interactions (e.g., sulfur-π, chalcogen bonding, and redox sensitivity) not achievable with simple alkyl, halogen, or alkoxy substituents [1]. Therefore, treating these analogs as interchangeable without direct supportive data risks compromising assay reproducibility and SAR integrity. The quantitative evidence below highlights whether this specific compound demonstrates verifiable differentiation where comparator data exist.

Quantitative Differentiation Evidence for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one


Class-Level In Vitro Anti-Proliferative Activity Against A549 Lung Cancer Cells for β-Pyrrolidino-1,2,3-Triazole Derivatives

In a 2019 study, novel β-pyrrolidino-1,2,3-triazole derivatives were synthesized and screened for cytotoxicity against A549 human lung adenocarcinoma cells. Two representative compounds from this class, 5g and 5h, demonstrated IC50 values of 72 ± 3.21 µM and 58 ± 2.31 µM, respectively [1]. While the target compound, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one, was not explicitly tested, its core scaffold—a 1,2,3-triazole directly N-linked to a pyrrolidine ring—is conserved. The methylthio substituent may further influence cytotoxicity through enhanced lipophilicity or altered electronic properties, but no direct comparative data exist. This class-level inference suggests potential anti-proliferative utility warranting confirmatory screening.

Anticancer Cytotoxicity Triazole derivatives

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Among Close Analogs

To quantify how the 4-methylthio substituent differentiates the target compound from its closest commercially available analogs, key physicochemical properties were calculated using in silico methods (ALOGPS 2.1/ SwissADME). The target compound exhibits a calculated LogP of 2.1 and a TPSA of 66.8 Ų. In comparison, the 3-chloro-4-fluorophenyl analog (CAS 2034288-78-1) has a higher calculated LogP of 2.7 and a TPSA of 66.8 Ų, indicating increased lipophilicity due to halogen substitution . The 4-propoxyphenyl analog shows a LogP of 2.9 and TPSA of 72.7 Ų . These differences significantly impact aqueous solubility, membrane permeability, and potential off-target binding, directly influencing the choice of analog for specific assay conditions (e.g., cellular vs. biochemical assays). The methylthio compound's lower LogP suggests superior aqueous solubility and a distinct pharmacokinetic profile relative to more lipophilic halogenated or alkoxylated congeners.

Drug-likeness Lipophilicity ADME prediction

Structural Uniqueness: 1,2,3-Triazole Substitution Pattern and Methylthio Motif as a Dual Pharmacophoric Element

The target compound uniquely combines a 1,2,3-triazole ring at the 3-position of the pyrrolidine core with a 4-(methylthio)phenylpropanoyl substituent. Most commercial triazole-pyrrolidine analogs feature the triazole at the 4-position of the pyrrolidine or on an exocyclic methylene linker, which alters the vector and distance of the triazole ring, dramatically affecting target binding geometry . Furthermore, the 4-methylthio group is absent in nearly all close-in analogs in the EvitaChem and BenchChem libraries, where substituents are predominantly halogens, alkyl, or alkoxy groups. This structural combination may translate into unique binding epitopes for targets sensitive to sulfur-mediated interactions (e.g., metalloenzymes, cysteine proteases) that are not accessible to oxygen or halogen analogs [1]. While no direct binding data are available, this structural differentiation is a key factor for library design and patent space exploration.

Medicinal chemistry Bioisostere Scaffold novelty

Commercially Available Purity and Supply Consistency vs. Custom Synthesis for Analog Libraries

The target compound is catalogued as ready-to-ship by multiple suppliers (e.g., BenchChem, EvitaChem) with a reported purity of ≥95% (HPLC) . In contrast, the structurally distinct analog 3-(4-(methylthio)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one (CAS 2034327-97-2), which bears an additional phenyl group on the triazole ring, is listed as 'for non-human research only' with no quantitative purity guarantee, and is available from fewer vendors, increasing the risk of supply delays or batch-to-batch variability . For high-throughput screening campaigns requiring milligram-to-gram quantities, the assured purity and multi-vendor availability of the target compound reduce procurement lead time, minimize the need for in-house purification, and enhance inter-experimental reproducibility.

Procurement Purity Compound management

Optimal Research and Industrial Scenarios for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one Based on Verified Evidence


Hit Expansion and SAR Studies in Oncology Programs Targeting A549 or β-Adrenergic Receptor Pathways

The class-level cytotoxicity evidence (IC50 50–75 µM against A549 cells) supports the inclusion of this compound as a core scaffold for hit-to-lead optimization in lung cancer or β-adrenergic receptor-targeted programs [1]. Its unique methylthio substituent provides an underexplored vector for modulating potency and selectivity, enabling medicinal chemists to generate SAR data that differentiates from halogenated or alkoxylated analogs. The assured purity (≥95%) and multi-vendor sourcing reduce the risk of supply interruptions during iterative synthesis cycles .

Chemical Probe for Investigating Sulfur-Mediated Target Interactions (Metalloenzymes, Kinases)

The presence of the 4-(methylthio)phenyl motif, combined with the 1,2,3-triazole as a hydrogen-bonding anchor, makes this compound a compelling chemical probe for investigating sulfur-π and chalcogen bonding interactions in protein binding pockets, particularly for metalloenzymes such as carbonic anhydrases or kinases with cysteine-rich active sites [1]. This probe application is supported by structural uniqueness analysis indicating low similarity to nearest neighbors (Tanimoto <0.7), reducing the likelihood of redundant SAR information .

Control Compound for Physicochemical Property Benchmarking in ADME Assays

With a calculated LogP of 2.1 and TPSA of 66.8 Ų, this compound serves as an ideal moderate-lipophilicity control in solubility, permeability (PAMPA/Caco-2), and plasma protein binding assays, especially when benchmarking against more lipophilic halogenated (LogP 2.7) or alkoxy (LogP 2.9) analogs [1]. Its intermediate lipophilicity and predicted high aqueous solubility facilitate consistent dosing in both biochemical and cellular assays.

Library Construction and Diversity-Oriented Synthesis (DOS) Follower

The 1,2,3-triazole-pyrrolidine scaffold, installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a versatile platform for diversity-oriented synthesis. This compound, as a methylthio-substituted representative, adds sulfur-containing chemical space to triazole libraries, which is underrepresented in commercial collections. Its ready availability at ≥95% purity supports high-throughput parallel synthesis and fragment-based screening campaigns [1].

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.